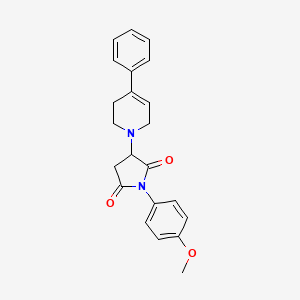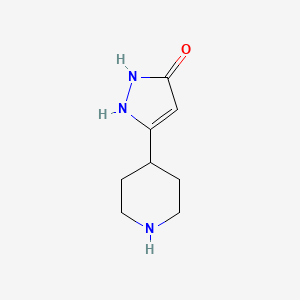
5-(4-Piperidinyl)-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-piperidinyl)-1,2-dihydropyrazol-3-one is an aralkylamine.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- The dihydropyrazole ring of a 2H-pyrazolo[4,3-c]pyridine derivative, which is closely related to 5-(4-piperidinyl)-1,2-dihydropyrazol-3-one, adopts an envelope conformation. This compound also exhibits interesting intramolecular interactions and crystal packing features, indicating its potential in crystallography and material science studies (Karthikeyan et al., 2010).
Synthetic Applications
- A study demonstrates the one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the chemical versatility of piperidinyl-dihydropyrazolone structures in creating novel compounds (Shestopalov et al., 2002).
Potential in Drug Development
- Research highlights the synthesis of novel compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide, indicating the relevance of such structures in developing new pharmaceuticals with anti-inflammatory and antibacterial properties (Elgazwy et al., 2012).
Biological Evaluation
- Another study discusses the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the therapeutic potential of such compounds in neurological research and drug development (Lan et al., 1999).
Alzheimer’s Disease Research
- A study on the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide highlights the exploration of these compounds as potential drug candidates for Alzheimer’s disease (Rehman et al., 2018).
Fluorescent Properties
- Research into the interaction of 1,5-diaryl-3-X-pent-4-yn-1-ones with arylhydrazines, including structures with piperidin-1-yl groups, led to the development of compounds with marked fluorescent abilities, potentially useful in various scientific applications (Odin et al., 2022).
properties
Product Name |
5-(4-Piperidinyl)-1,2-dihydropyrazol-3-one |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-piperidin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C8H13N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H2,10,11,12) |
InChI Key |
ZEIPMWRDENQLAY-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=O)NN2 |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NN2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



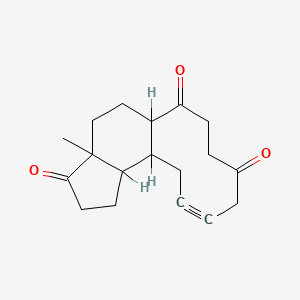
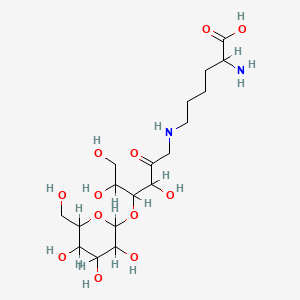

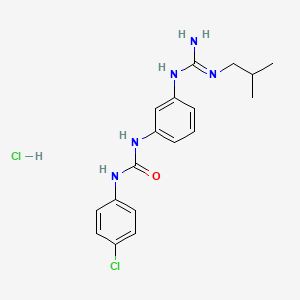
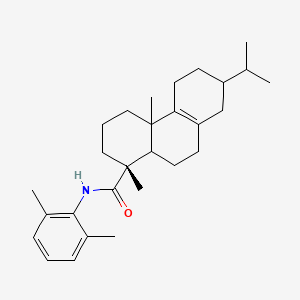
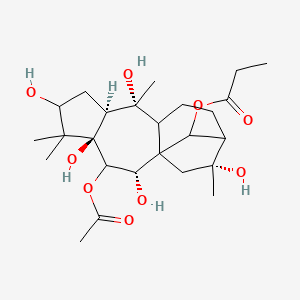

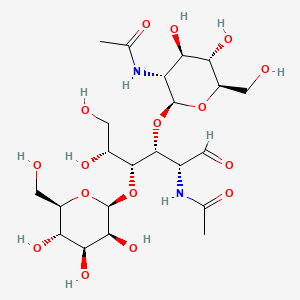
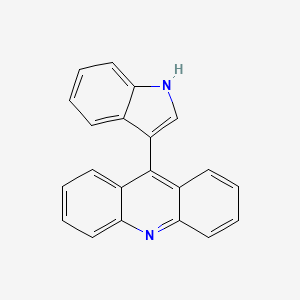
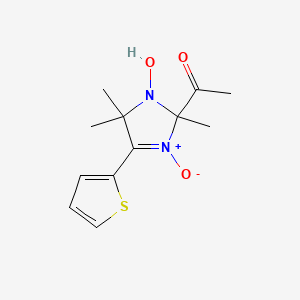
![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)
![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)

